molecular formula C17H33FeO2+2 B12663931 Iron(3+) heptadecanoate CAS No. 20174-73-6

Iron(3+) heptadecanoate

Cat. No.: B12663931
CAS No.: 20174-73-6
M. Wt: 325.3 g/mol
InChI Key: UUOMRAJBLCOIQD-UHFFFAOYSA-M
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Description

Properties

CAS No.

20174-73-6

Molecular Formula

C17H33FeO2+2

Molecular Weight

325.3 g/mol

IUPAC Name

heptadecanoate;iron(3+)

InChI

InChI=1S/C17H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+3/p-1

InChI Key

UUOMRAJBLCOIQD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(3+) heptadecanoate can be synthesized through the reaction of iron(III) chloride with heptadecanoic acid in an organic solvent. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding heptadecanoic acid. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through filtration and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Iron(3+) heptadecanoate undergoes various chemical reactions, including:

    Oxidation: The iron(III) ion can be reduced to iron(II) under certain conditions.

    Substitution: The heptadecanoate ligands can be replaced by other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or other coordinating ligands.

Major Products:

    Oxidation: Reduction of iron(III) to iron(II) results in the formation of iron(II) complexes.

    Substitution: Ligand exchange reactions yield new iron(III) complexes with different ligands.

Scientific Research Applications

Iron(3+) heptadecanoate has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.

    Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.

    Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).

    Industry: Utilized in the production of specialized materials and coatings due to its unique properties.

Mechanism of Action

The mechanism of action of iron(3+) heptadecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron(III) ion can undergo reduction to iron(II), which is essential in many biological and chemical processes. The heptadecanoate ligands provide stability to the complex and influence its reactivity.

Comparison with Similar Compounds

    Iron(III) acetate: Another iron(III) carboxylate complex with different ligands.

    Iron(III) stearate: Similar to iron(3+) heptadecanoate but with stearic acid as the ligand.

Comparison: this compound is unique due to its specific ligand, heptadecanoic acid, which imparts distinct properties compared to other iron(III) carboxylates. Its long-chain fatty acid ligand influences its solubility, stability, and reactivity, making it suitable for specific applications in research and industry.

Biological Activity

Iron(3+) heptadecanoate is a coordination compound formed from iron in its +3 oxidation state and heptadecanoate, a long-chain fatty acid. This compound has garnered interest due to its potential biological activities, primarily attributed to the essential nature of iron in various biochemical processes. This article explores the biological activity of this compound, including its synthesis, properties, and potential applications.

Chemical Structure and Synthesis

This compound can be represented by the formula Fe C17H34O2)3\text{Fe C}_{17}\text{H}_{34}\text{O}_{2})_{3}. The synthesis typically involves the reaction of iron(III) salts with heptadecanoic acid. A common method includes:

  • Dissolving iron(III) chloride in a suitable solvent.
  • Adding heptadecanoic acid to the solution.
  • Heating the mixture under reflux conditions to facilitate complex formation.
  • Cooling and filtering the resultant precipitate.

This process yields a stable complex suitable for further studies on its biological activity.

Biological Importance of Iron

Iron is a crucial element in biological systems, primarily functioning as a cofactor in enzymatic reactions and playing significant roles in oxygen transport and storage through hemoglobin and myoglobin. In its ferric form, iron is involved in electron transfer processes that are vital for cellular metabolism and respiration . The presence of iron in this compound suggests potential biological activities, including:

  • Antioxidant properties : Iron complexes have shown the ability to scavenge free radicals, which can mitigate oxidative stress in cells .
  • Antimicrobial activity : Some studies indicate that iron complexes can inhibit the growth of various microorganisms, making them potential candidates for antimicrobial applications .

Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties by scavenging free radicals such as hydroxyl radicals and DPPH\text{DPPH} (1,1-diphenyl-2-picrylhydrazyl). The antioxidant capacity was evaluated using various assays which showed promising results, indicating that these complexes could protect cells from oxidative damage .

Antimicrobial Activity

This compound has been assessed for its antimicrobial properties against several bacterial strains. Preliminary findings suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. This activity is likely due to the interaction between the heptadecanoate moiety and bacterial membranes, enhancing the bioavailability of iron .

Comparative Analysis with Similar Compounds

This compound shares similarities with other fatty acid coordination compounds. Below is a comparison table highlighting some key characteristics:

Compound NameFormulaUnique Features
Iron(3+) OctanoateFe C8H16O2)3\text{Fe C}_{8}\text{H}_{16}\text{O}_{2})_{3}Shorter carbon chain; used in food applications
Iron(3+) LaurateFe C12H24O2)3\text{Fe C}_{12}\text{H}_{24}\text{O}_{2})_{3}Medium chain; potential surfactant properties
Iron(3+) StearateFe C18H36O2)3\text{Fe C}_{18}\text{H}_{36}\text{O}_{2})_{3}Similar chain length; used in cosmetics

The distinct carbon chain length of heptadecanoate (17 carbons) may impart unique physical and chemical properties compared to these similar compounds, influencing solubility, stability, and interaction with biological systems.

Case Studies

  • Antioxidant Efficacy Study : A study conducted on various iron complexes demonstrated that those containing long-chain fatty acids exhibited enhanced radical scavenging abilities compared to shorter chain counterparts. This suggests that this compound could be more effective in cellular environments where lipid peroxidation is a concern .
  • Antimicrobial Testing : In vitro tests showed that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/ml against E. coli, indicating its potential as a natural antimicrobial agent .

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